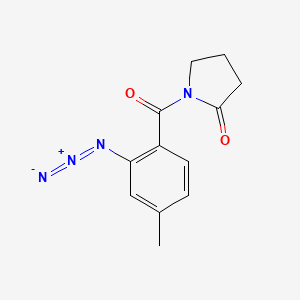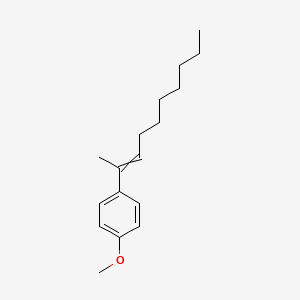
1-(Dec-2-EN-2-YL)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dec-2-EN-2-YL)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a dec-2-en-2-yl group and a methoxy group
Vorbereitungsmethoden
The synthesis of 1-(Dec-2-EN-2-YL)-4-methoxybenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a Friedel-Crafts alkylation reaction, where 4-methoxybenzene (anisole) is reacted with dec-2-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
1-(Dec-2-EN-2-YL)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the dec-2-en-2-yl group to a single bond.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group activates the benzene ring towards substitution by electrophiles such as nitronium ions or halogens.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and halogens or nitrating agents for substitution. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may yield alkanes, and substitution may yield halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dec-2-EN-2-YL)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the manufacture of specialty chemicals, fragrances, and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1-(Dec-2-EN-2-YL)-4-methoxybenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: The exact pathways depend on the specific application and the derivative of the compound being studied. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit enzyme activity.
Vergleich Mit ähnlichen Verbindungen
1-(Dec-2-EN-2-YL)-4-methoxybenzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(Dec-2-EN-2-YL)-4-hydroxybenzene and 1-(Dec-2-EN-2-YL)-4-ethoxybenzene share similar structural features but differ in the substituent groups attached to the benzene ring.
Uniqueness: The presence of the methoxy group in this compound makes it more electron-donating, enhancing its reactivity in electrophilic aromatic substitution reactions compared to its hydroxy and ethoxy counterparts.
Eigenschaften
CAS-Nummer |
654640-40-1 |
|---|---|
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-dec-2-en-2-yl-4-methoxybenzene |
InChI |
InChI=1S/C17H26O/c1-4-5-6-7-8-9-10-15(2)16-11-13-17(18-3)14-12-16/h10-14H,4-9H2,1-3H3 |
InChI-Schlüssel |
WWIMVNWLGZVMCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=C(C)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
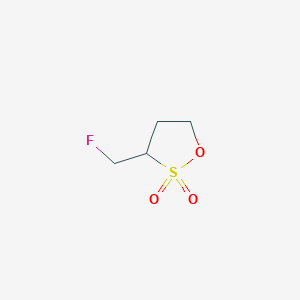
![4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol](/img/structure/B15159943.png)
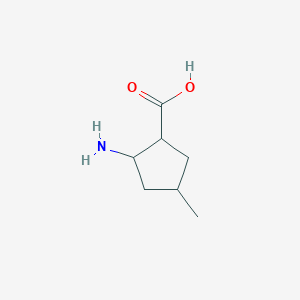
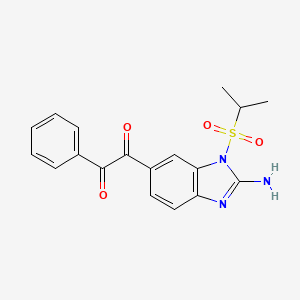
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
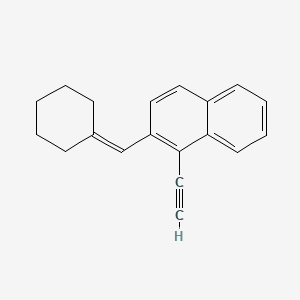
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
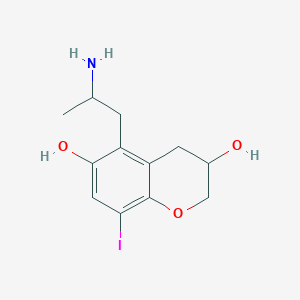
![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)
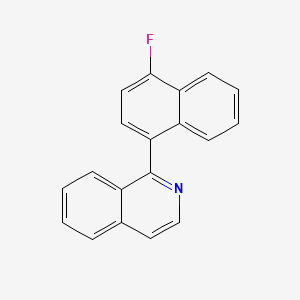
![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)
